molecular formula C15H17N5O3S B2928978 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide CAS No. 2034268-04-5

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide

Cat. No.: B2928978
CAS No.: 2034268-04-5
M. Wt: 347.39
InChI Key: SBOSSJDEVFJACJ-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide is a complex chemical compound characterized by its unique structural composition. This compound finds applications across diverse scientific fields, including chemistry, biology, medicine, and industry, primarily due to its distinctive functional groups and reactive centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step synthetic routes that incorporate advanced organic synthesis techniques. Key starting materials include cyclopropyl derivatives and pyridazinone intermediates. The process generally follows these steps:

  • Formation of the cyclopropyl pyridazinone core: : This involves the cyclization of appropriate precursors under controlled conditions to yield the core structure.

  • Thiazole incorporation:

  • Final acetamide linkage: : The final step involves the attachment of the acetamide group via amide bond formation, typically employing coupling agents like EDC or DCC.

Industrial Production Methods

On an industrial scale, the synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide involves optimization of reaction conditions to maximize yield and purity. This includes large-scale batch reactors, continuous flow chemistry, and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound's functional groups can be selectively oxidized to yield various oxidized derivatives.

  • Reduction: : Reduction reactions can be employed to modify the pyridazinone or thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines or alkoxides. Conditions often involve controlled temperatures, solvent choices, and catalysts to direct the reactions.

Major Products Formed

The products formed from these reactions depend on the specific reaction pathway and conditions but can include oxidized derivatives, reduced forms, and various substituted analogs.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide serves as a versatile intermediate for the synthesis of complex organic molecules and polymers.

Biology and Medicine

In biological research and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme modulation and receptor binding.

Industry

Industrial applications include its use in the development of novel materials and as a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)oxazol-2-yl)acetamide

  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)acetamide

Uniqueness

Compared to these similar compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the thiazole moiety, which imparts distinctive biological activity and chemical reactivity.

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Properties

IUPAC Name

2-[2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-16-12(21)6-10-8-24-15(17-10)18-13(22)7-20-14(23)5-4-11(19-20)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOSSJDEVFJACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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